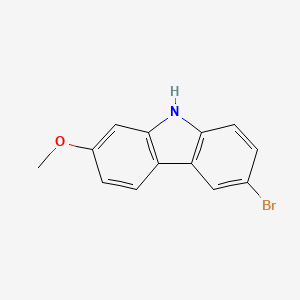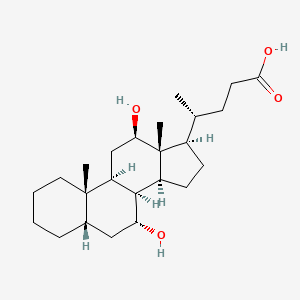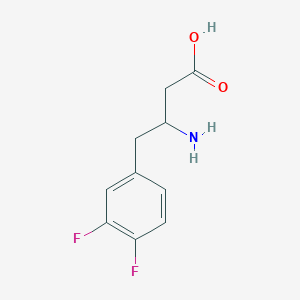
2-Iodo-5-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Iodo-5-méthoxypyrimidine est un composé organique hétérocyclique de formule moléculaire C5H5IN2O. Il s'agit d'un dérivé de la pyrimidine, caractérisé par la présence d'un atome d'iode en position 2 et d'un groupe méthoxy en position 5 du cycle pyrimidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 2-Iodo-5-méthoxypyrimidine implique généralement l'iodation de la 5-méthoxypyrimidine. Une méthode courante comprend la réaction de la 5-méthoxypyrimidine avec de l'iode et un agent oxydant approprié, comme le peroxyde d'hydrogène ou l'hypochlorite de sodium, dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique comme l'acétonitrile ou le dichlorométhane à température ambiante ou à des températures légèrement élevées.
Méthodes de production industrielle : La production industrielle de la 2-Iodo-5-méthoxypyrimidine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions : La 2-Iodo-5-méthoxypyrimidine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome d'iode peut être remplacé par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Oxydation et réduction : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou les acides correspondants, tandis que les réactions de réduction peuvent modifier le cycle pyrimidine.
Réactions de couplage : Elle peut participer à des réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck, pour former des molécules plus complexes.
Réactifs et conditions courants :
Réactions de substitution : Réactifs comme l'azoture de sodium ou le thiocyanate de potassium dans des solvants polaires.
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Principaux produits :
- Pyrimidines substituées avec divers groupes fonctionnels.
- Dérivés oxydés comme les acides pyrimidine carboxyliques.
- Dérivés réduits comme les dihydropyrimidines.
4. Applications de la recherche scientifique
La 2-Iodo-5-méthoxypyrimidine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément constitutif dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigée pour son potentiel en tant que molécule biologiquement active dans divers tests biologiques.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, y compris les activités antivirales et anticancéreuses.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Iodo-5-méthoxypyrimidine dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec les acides nucléiques ou les protéines, perturbant les processus cellulaires normaux. L'atome d'iode peut faciliter la formation d'intermédiaires réactifs, conduisant à l'inhibition des enzymes ou à la modification de l'ADN. Le groupe méthoxy peut améliorer la lipophilie du composé, améliorant sa capacité à traverser les membranes cellulaires et à atteindre les cibles intracellulaires.
Composés similaires :
5-Iodo-2-méthoxypyrimidine : Structure similaire, mais avec les groupes iode et méthoxy inversés.
2-Iodo-4-méthoxypyrimidine : Un autre isomère avec le groupe méthoxy en position 4.
2-Iodo-5-méthylpyrimidine : Composé similaire avec un groupe méthyle au lieu d'un groupe méthoxy.
Unicité : La 2-Iodo-5-méthoxypyrimidine est unique en raison du positionnement spécifique des groupes iode et méthoxy, qui peut influencer considérablement sa réactivité et son activité biologique. La présence à la fois d'un atome d'iode électroattracteur et d'un groupe méthoxy donneur d'électrons crée un environnement électronique unique, ce qui en fait un composé précieux pour diverses applications synthétiques et de recherche.
Applications De Recherche Scientifique
2-Iodo-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting normal cellular processes. The iodine atom can facilitate the formation of reactive intermediates, leading to the inhibition of enzymes or the modification of DNA. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
5-Iodo-2-methoxypyrimidine: Similar structure but with the iodine and methoxy groups swapped.
2-Iodo-4-methoxypyrimidine: Another isomer with the methoxy group at the fourth position.
2-Iodo-5-methylpyrimidine: Similar compound with a methyl group instead of a methoxy group.
Uniqueness: 2-Iodo-5-methoxypyrimidine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity. The presence of both an electron-withdrawing iodine atom and an electron-donating methoxy group creates a unique electronic environment, making it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H5IN2O |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
2-iodo-5-methoxypyrimidine |
InChI |
InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |
Clé InChI |
XZNIEBQWRZQSSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(N=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)

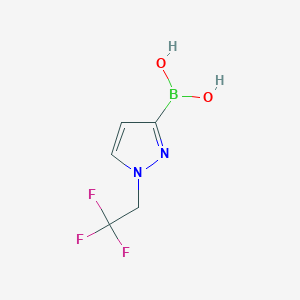
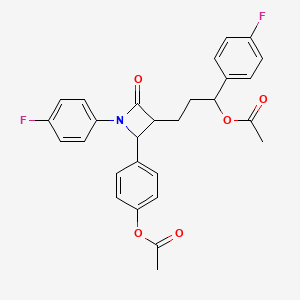
![7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanenitrile](/img/structure/B12287244.png)
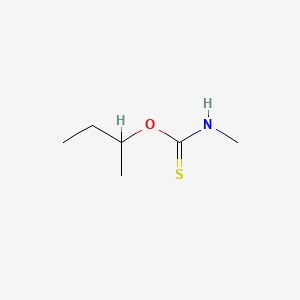
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)

